N-(2,5-dimethylphenyl)-2-ethoxybenzamide
Description
N-(2,5-Dimethylphenyl)-2-ethoxybenzamide is a benzamide derivative featuring a 2-ethoxybenzoyl group linked to a 2,5-dimethylphenyl substituent via an amide bond. This compound has garnered attention in agrochemical and pharmacological research due to its structural versatility and bioactivity.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-4-20-16-8-6-5-7-14(16)17(19)18-15-11-12(2)9-10-13(15)3/h5-11H,4H2,1-3H3,(H,18,19) |
InChI Key |
YJBLKOFUUTYRGG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C)C |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Effects
The position and electronic nature of substituents on the phenyl ring significantly influence bioactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Activity Comparison of N-(2,5-Dimethylphenyl) Derivatives
Key Observations:
- Substituent Position: The 2,5-dimethylphenyl group is common in active compounds, but activity varies with the core structure. For example, in photosynthesis inhibitors, electron-withdrawing substituents (e.g., 3,5-diF) enhance activity, but the 2,5-dimethylphenyl analog retains potency (~10 µM) due to optimal lipophilicity and steric alignment .
- Core Structure: Benzamide derivatives (e.g., target compound) primarily inhibit photosynthesis, while hydrazinecarbothioamides () exhibit anticancer activity. The thiazole core in 2D216 shifts functionality toward immune modulation .
Physicochemical Properties and Molecular Interactions
Table 2: Substituent Effects on Physicochemical Properties
Crystal Structure Insights: N-(2,5-Dimethylphenyl)-2-methylbenzamide () forms intermolecular N–H⋯O hydrogen bonds, creating chains along the crystal axis. The ethoxy group in the target compound may improve solubility compared to methyl analogs, balancing lipophilicity and bioavailability .
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